布雷菲尔德菌素 A
描述
Brefeldin A (BFA) is a lactone antibiotic and a specific inhibitor of protein trafficking . It disrupts the structure and function of the Golgi apparatus and is an activator of the sphingomyelin cycle . BFA has been observed to induce apoptosis in human tumor cells .
Synthesis Analysis
BFA is a fungal metabolite that has been isolated from various soil or marine fungi . It has shown versatile beneficial activities, especially its apoptosis-inducing activity in cancer cells . By a medicinal chemistry and total synthesis approach, numerous analogs from BFA have been developed to improve its inferior bioavailability and its antiproliferative ability .Molecular Structure Analysis
The chemical formula of BFA is C16H24O4 . It features a unique trisubstituted cyclopentane skeleton with a 13-membered macrolactone ring that possesses two trans-alkene moieties .Chemical Reactions Analysis
BFA has been involved in various chemical reactions. For instance, it has been used in the synthesis of BFA analogs . It has also been reported as an inhibitor for GTP/GDP exchange, which is important in vesicular trafficking .Physical and Chemical Properties Analysis
BFA is a white to off-white crystalline powder . It is soluble in methanol (10 mg/mL), ethanol (5 mg/mL), DMSO (20 mg/mL), acetone, and ethyl acetate (1 mg/mL) without the aid of heating .科学研究应用
- 布雷菲尔德菌素 A (BFA) 具有抗生素作用。 它已从多种真菌属中分离出来,包括链格孢属、壳针孢属、青霉属、弯孢霉属、尾孢属和叶点霉属 .
- 研究人员已经探索了它作为抗菌剂的潜力,因为它能够抑制由高尔基体和内质网介导的蛋白质运输和分泌 .
- BFA 通过破坏囊泡运输途径干扰细胞分裂。 它抑制含有 Sec7 结构域的鸟嘌呤交换因子,这些因子对于 ADP-核糖基化因子活化至关重要 .
- BFA 影响微管动力学和有丝分裂。 它破坏高尔基体复合体,导致可逆性分解 .
- BFA 已经被评估为一种潜在的化学治疗剂。 美国国家癌症研究所的体外抗癌筛选突出了它的活性 .
抗生素性质
细胞抑制作用
抗有丝分裂潜力
抗肿瘤评价
信号转导研究的分子工具
总之,this compound 为科学探索提供了丰富的领域,涵盖抗菌、抗病毒、细胞抑制作用、抗有丝分裂以及潜在的抗肿瘤应用。其多方面作用继续吸引着各个学科的研究人员。 🌟
作用机制
Target of Action
Brefeldin A, also known as Ascotoxin, primarily targets a guanine nucleotide exchange factor (GEF) called GBF1 . GBF1 is a member of the Arf family of GEFs, which are recruited to the membranes of the Golgi apparatus . It is responsible for the regulation of Arf1p GTPase .
Mode of Action
Brefeldin A inhibits protein transport from the endoplasmic reticulum to the Golgi complex indirectly by preventing the association of COP-I coat to the Golgi membrane . This results in the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion .
Biochemical Pathways
Brefeldin A disrupts the structure of the Golgi apparatus, triggering ER stress signaling pathways . It also induces the activation of CREB3, a protein with a structure similar to ATF6 . Brefeldin A inhibits vesicle formation and transport between the endoplasmic reticulum and the Golgi apparatus, which ultimately results in the collapse of the Golgi apparatus into the endoplasmic reticulum via membrane fusion .
Pharmacokinetics
Brefeldin A has poor pharmacokinetic properties, which significantly hinder its further development .
Result of Action
Brefeldin A’s action results in a rapid accumulation of proteins within the ER and collapse of the Golgi stacks . Treatment with Brefeldin A can also inhibit protein secretion and prolonged exposure can induce apoptosis .
Action Environment
The action of Brefeldin A is influenced by environmental factors such as temperature and the presence of other molecules. For example, the formation of Golgi tubules, which is induced by Brefeldin A, requires energy and can be inhibited at temperatures below 16°C . The disruption of polar sorting, another effect of Brefeldin A, correlates with the dissociation of γ-adaptin from endosomes .
安全和危害
生化分析
Biochemical Properties
Brefeldin A interacts with a subset of Sec7-type GTP-exchange factors (GEFs) that catalyze the activation of a small GTPase called Arf1p . Arf1p is responsible for the recruitment of coat proteins to membranes, resulting in the formation of transport vesicles .
Cellular Effects
Brefeldin A has a broad spectrum of responses, affecting secretion and vacuolar protein transport in plant cells . It influences cell function by disrupting protein trafficking in the endomembrane system .
Molecular Mechanism
The primary target of Brefeldin A in mammalian cells is a subset of Sec7-type GTP-exchange factors (GEFs) that catalyze the activation of a small GTPase called Arf1p . This results in the loss of COPI coats from the Golgi apparatus .
Metabolic Pathways
Brefeldin A is involved in the metabolic pathways that mediate vesicle transport in the endomembrane system . It interacts with enzymes and cofactors involved in these pathways .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Brefeldin A involves the construction of the macrocyclic lactone ring system and the formation of the side chain.", "Starting Materials": [ "4-methoxy-2-methyl-5-nitropyrimidine", "ethyl 2-bromoacetate", "methyl 3-oxopentanoate", "L-Valine", "L-Phenylalanine", "L-Leucine", "L-Isoleucine", "L-Aspartic acid", "L-Glutamic acid", "methyl 2,3-dihydroxypropionate", "L-Serine", "L-Threonine", "L-Tyrosine", "L-Histidine", "methyl 2,4-dihydroxybutyrate", "L-Cysteine", "L-Methionine", "L-Lysine", "L-Arginine", "L-Ornithine", "L-Proline", "L-Asparagine", "L-Glutamine", "L-Tryptophan", "L-Alanine", "L-Phenylglycine", "L-Norvaline", "L-Norleucine", "L-Homoserine lactone", "L-Homocysteine lactone", "methyl 2,3-dihydroxy-4-methylpentanoate", "methyl 2,3-dihydroxy-4-ethylpentanoate", "methyl 2,3-dihydroxy-4-isopropylpentanoate", "methyl 2,3-dihydroxy-4-tert-butylpentanoate", "methyl 2,3-dihydroxy-4-phenylpentanoate", "methyl 2,3-dihydroxy-4-benzylpentanoate", "methyl 2,3-dihydroxy-4-cyclohexylpentanoate", "methyl 2,3-dihydroxy-4-cyclopentylpentanoate", "methyl 2,3-dihydroxy-4-cycloheptylpentanoate" ], "Reaction": [ "Synthesis of the macrocyclic lactone ring system:", "1. Condensation of 4-methoxy-2-methyl-5-nitropyrimidine with ethyl 2-bromoacetate to form the pyrimidine intermediate.", "2. Reduction of the nitro group of the pyrimidine intermediate to form the corresponding amine.", "3. Cyclization of the amine with methyl 3-oxopentanoate to form the macrocyclic lactone ring system.", "Formation of the side chain:", "4. Incorporation of the amino acids L-Valine, L-Phenylalanine, L-Leucine, L-Isoleucine, L-Aspartic acid, and L-Glutamic acid into the side chain through peptide bond formation.", "5. Addition of methyl 2,3-dihydroxypropionate to the side chain through esterification.", "6. Incorporation of L-Serine, L-Threonine, L-Tyrosine, and L-Histidine into the side chain through peptide bond formation.", "7. Addition of methyl 2,4-dihydroxybutyrate to the side chain through esterification.", "8. Incorporation of L-Cysteine, L-Methionine, L-Lysine, L-Arginine, and L-Ornithine into the side chain through peptide bond formation.", "9. Incorporation of L-Proline, L-Asparagine, L-Glutamine, L-Tryptophan, L-Alanine, L-Phenylglycine, L-Norvaline, L-Norleucine, L-Homoserine lactone, and L-Homocysteine lactone into the side chain through peptide bond formation.", "10. Addition of methyl 2,3-dihydroxy-4-methylpentanoate, methyl 2,3-dihydroxy-4-ethylpentanoate, methyl 2,3-dihydroxy-4-isopropylpentanoate, methyl 2,3-dihydroxy-4-tert-butylpentanoate, methyl 2,3-dihydroxy-4-phenylpentanoate, methyl 2,3-dihydroxy-4-benzylpentanoate, methyl 2,3-dihydroxy-4-cyclohexylpentanoate, methyl 2,3-dihydroxy-4-cyclopentylpentanoate, and methyl 2,3-dihydroxy-4-cycloheptylpentanoate to the side chain through esterification." ] } | |
CAS 编号 |
20350-15-6 |
分子式 |
C16H24O4 |
分子量 |
280.36 g/mol |
IUPAC 名称 |
(1R,2S,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
InChI |
InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15-/m0/s1 |
InChI 键 |
KQNZDYYTLMIZCT-PNFJWZTBSA-N |
手性 SMILES |
C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@H](/C=C/C(=O)O1)O)O |
SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O |
规范 SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O |
外观 |
Solid powder |
20350-15-6 60132-23-2 |
|
Pictograms |
Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ascotoxin Brefeldin A Cyanein Decumbin NSC 89671 NSC-89671 NSC89671 Synergisidin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。